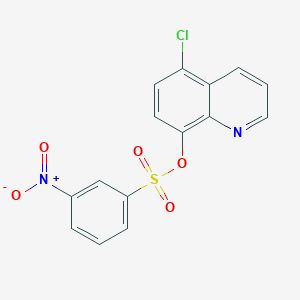![molecular formula C25H26O5 B3936884 {4-[4-(2,6-dimethoxyphenoxy)butoxy]phenyl}(phenyl)methanone](/img/structure/B3936884.png)
{4-[4-(2,6-dimethoxyphenoxy)butoxy]phenyl}(phenyl)methanone
Übersicht
Beschreibung
{4-[4-(2,6-dimethoxyphenoxy)butoxy]phenyl}(phenyl)methanone, also known as DPCPX, is a potent and selective antagonist of the adenosine A1 receptor. This chemical compound has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurological disorders, and cardiovascular diseases.
Wirkmechanismus
{4-[4-(2,6-dimethoxyphenoxy)butoxy]phenyl}(phenyl)methanone acts as a selective antagonist of the adenosine A1 receptor. Adenosine is a signaling molecule that plays a crucial role in various physiological processes, including sleep, pain, and inflammation. By blocking the adenosine A1 receptor, {4-[4-(2,6-dimethoxyphenoxy)butoxy]phenyl}(phenyl)methanone inhibits the downstream signaling pathways that are involved in these processes.
Biochemical and Physiological Effects:
{4-[4-(2,6-dimethoxyphenoxy)butoxy]phenyl}(phenyl)methanone has been shown to have a wide range of biochemical and physiological effects. In cancer research, {4-[4-(2,6-dimethoxyphenoxy)butoxy]phenyl}(phenyl)methanone has been shown to inhibit tumor growth and metastasis by blocking the adenosine A1 receptor. In neurological disorders, {4-[4-(2,6-dimethoxyphenoxy)butoxy]phenyl}(phenyl)methanone has been shown to improve cognitive function and reduce inflammation in animal models of Alzheimer's disease. In cardiovascular diseases, {4-[4-(2,6-dimethoxyphenoxy)butoxy]phenyl}(phenyl)methanone has been shown to reduce blood pressure and improve cardiac function in animal models of hypertension.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using {4-[4-(2,6-dimethoxyphenoxy)butoxy]phenyl}(phenyl)methanone in lab experiments is its high selectivity for the adenosine A1 receptor. This allows researchers to specifically target this receptor and study its downstream effects. However, one of the limitations of using {4-[4-(2,6-dimethoxyphenoxy)butoxy]phenyl}(phenyl)methanone is its complex synthesis process, which requires expertise in organic chemistry.
Zukünftige Richtungen
There are several future directions for research on {4-[4-(2,6-dimethoxyphenoxy)butoxy]phenyl}(phenyl)methanone. One potential area of research is the development of more potent and selective antagonists of the adenosine A1 receptor. Another potential area of research is the use of {4-[4-(2,6-dimethoxyphenoxy)butoxy]phenyl}(phenyl)methanone in combination with other drugs to enhance its therapeutic effects. Additionally, further research is needed to fully understand the mechanisms of action of {4-[4-(2,6-dimethoxyphenoxy)butoxy]phenyl}(phenyl)methanone and its potential applications in various diseases.
Wissenschaftliche Forschungsanwendungen
{4-[4-(2,6-dimethoxyphenoxy)butoxy]phenyl}(phenyl)methanone has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, {4-[4-(2,6-dimethoxyphenoxy)butoxy]phenyl}(phenyl)methanone has been shown to inhibit tumor growth and metastasis by blocking the adenosine A1 receptor. In neurological disorders, {4-[4-(2,6-dimethoxyphenoxy)butoxy]phenyl}(phenyl)methanone has been shown to improve cognitive function and reduce inflammation in animal models of Alzheimer's disease. In cardiovascular diseases, {4-[4-(2,6-dimethoxyphenoxy)butoxy]phenyl}(phenyl)methanone has been shown to reduce blood pressure and improve cardiac function in animal models of hypertension.
Eigenschaften
IUPAC Name |
[4-[4-(2,6-dimethoxyphenoxy)butoxy]phenyl]-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26O5/c1-27-22-11-8-12-23(28-2)25(22)30-18-7-6-17-29-21-15-13-20(14-16-21)24(26)19-9-4-3-5-10-19/h3-5,8-16H,6-7,17-18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRTRHERPDKMKAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)OCCCCOC2=CC=C(C=C2)C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{4-[4-(2,6-Dimethoxyphenoxy)butoxy]phenyl}(phenyl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-methylbenzyl)-4-[(phenylthio)methyl]benzamide](/img/structure/B3936804.png)
![N-({[4-chloro-3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-methylbenzamide](/img/structure/B3936810.png)
![N-{2-[(4-methylbenzyl)thio]ethyl}methanesulfonamide](/img/structure/B3936825.png)
![1,3-dichloro-2-{2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy}benzene](/img/structure/B3936832.png)

![2-(4-chloro-3-nitrophenyl)-2-oxoethyl 4-[(4-methoxyphenyl)amino]-4-oxobutanoate](/img/structure/B3936843.png)
![N~1~-(1-isopropyl-2-methylpropyl)-N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B3936850.png)

![N-[4-({[(4-ethoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)phenyl]-2-thiophenecarboxamide](/img/structure/B3936871.png)
![N~2~-(3-chloro-2-methylphenyl)-N~1~-(1-isopropyl-2-methylpropyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3936876.png)
![N-bicyclo[2.2.1]hept-2-yl-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B3936892.png)
![N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B3936899.png)
![11,11-dimethyl-8-(2-methylphenyl)-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one](/img/structure/B3936908.png)
![N-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonothioyl}-3-methoxybenzamide](/img/structure/B3936917.png)